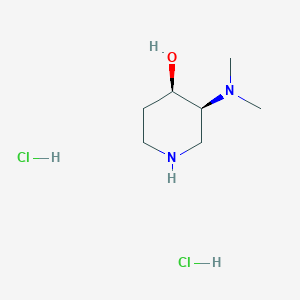

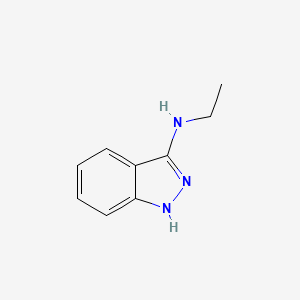

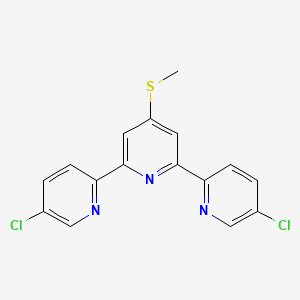

![molecular formula C13H18ClN3O3 B6298878 N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide CAS No. 103878-75-7](/img/structure/B6298878.png)

N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide” is a chemical compound that involves the Boc (tert-butyl carbamate) protective group . The Boc group is commonly used in organic synthesis to protect amine functionalities .

Synthesis Analysis

The synthesis of compounds involving Boc-protected amines, like “N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide”, has been described in various studies . One method involves a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis

The molecular structure of “N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide” involves a Boc-protected amine group . The Boc group is stable towards most nucleophiles and bases .Chemical Reactions Analysis

The chemical reactions involving “N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide” primarily involve the Boc-protected amine group . The Boc group can be cleaved under mild acidic conditions .Safety and Hazards

作用機序

Target of Action

The compound contains a boc-protected amino group , which is commonly used in organic synthesis to protect amino groups during reactions . This suggests that the compound may interact with biological targets that have affinity for amino groups.

Mode of Action

The Boc group in N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide serves as a protective group for the amino functionality . In organic synthesis, the Boc group can be selectively removed under acidic conditions , revealing the amino group for further reactions. Therefore, the compound’s interaction with its targets could involve the removal of the Boc group, followed by the participation of the amino group in subsequent biochemical reactions.

Pharmacokinetics

The compound’s boc group is known to be stable under basic conditions and towards most nucleophiles , which could potentially influence its absorption and distribution. The compound’s metabolism and excretion would likely depend on the nature of the biochemical reactions it participates in.

Action Environment

Environmental factors such as pH could influence the action of N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide, given that the Boc group is stable under basic conditions and can be removed under acidic conditions . Other factors such as temperature, presence of other reactive species, and the specific cellular context could also potentially influence the compound’s action, efficacy, and stability.

特性

IUPAC Name |

tert-butyl N-[2-[(4-chloropyridine-2-carbonyl)amino]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(19)17-7-6-16-11(18)10-8-9(14)4-5-15-10/h4-5,8H,6-7H2,1-3H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYGHVVRWNRGGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)C1=NC=CC(=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

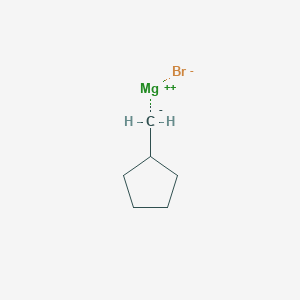

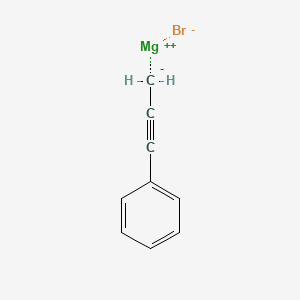

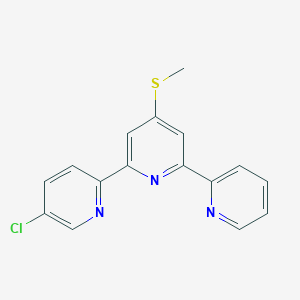

![4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B6298829.png)

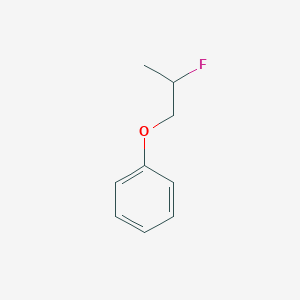

![Ethyl rel-(3aS,7aS)-hexahydropyrano[3,4-c]pyrrole-3a(4H)-carboxylate hydrochloride, 95%](/img/structure/B6298859.png)

amino}propanoate](/img/structure/B6298897.png)